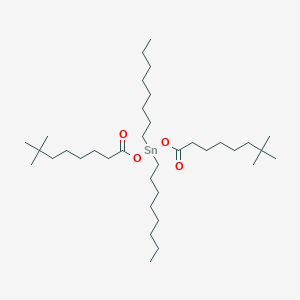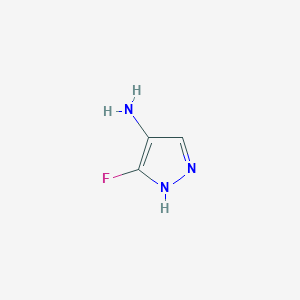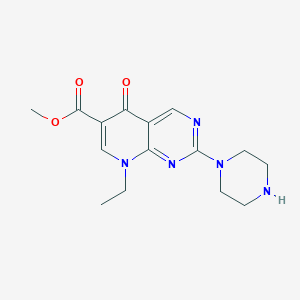
5,8-Dibromo-2-naphthoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dibromo-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of two bromine atoms at the 5th and 8th positions of the naphthalene ring and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-2-naphthoic acid typically involves the bromination of 2-naphthoic acid. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in a solvent such as acetic acid or chloroform, and the temperature is carefully controlled to avoid over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the bromination of 2-naphthoic acid followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The scalability of the process and the cost of reagents are important considerations in industrial production.
Chemical Reactions Analysis
Types of Reactions
5,8-Dibromo-2-naphthoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthoic acids, while reduction can produce naphthalenes with different functional groups.
Scientific Research Applications
5,8-Dibromo-2-naphthoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dibromo-2-naphthoic acid involves its interaction with specific molecular targets. The bromine atoms and the carboxylic acid group play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-Naphthoic Acid: Lacks the bromine atoms and has different reactivity and applications.
5,8-Dichloro-2-naphthoic Acid: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
1,4-Naphthoquinone: A related compound with a quinone structure, used in different applications.
Uniqueness
5,8-Dibromo-2-naphthoic acid is unique due to the presence of bromine atoms, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C11H6Br2O2 |
|---|---|
Molecular Weight |
329.97 g/mol |
IUPAC Name |
5,8-dibromonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H6Br2O2/c12-9-3-4-10(13)8-5-6(11(14)15)1-2-7(8)9/h1-5H,(H,14,15) |
InChI Key |
FPHPAVIHQVCXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1C(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


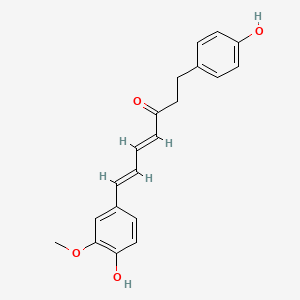

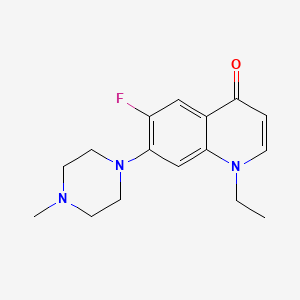
![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)
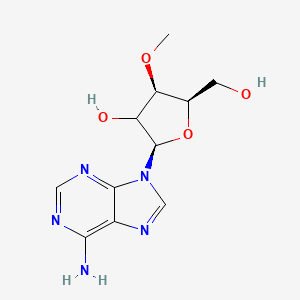
![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)


![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)
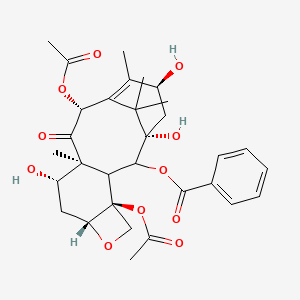
![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)
